6-Amino-3-chloro-2-(trifluoromethyl)phenol

Medicinal Chemistry ADME Drug Design

Inconsistent reactivity and bioactivity data frequently arise when researchers substitute positional isomers or non-fluorinated analogs for 6-Amino-3-chloro-2-(trifluoromethyl)phenol. This compound provides a precise trifluoromethylphenol scaffold for reproducible SAR and hit-to-lead optimization. • Unique 6-NH2/3-Cl/2-CF3 substitution pattern ensures defined electronic distribution and hydrogen-bonding capacity. • 98% purity minimizes batch-to-batch variability in polymerization, MOF/COF synthesis, and agrochemical derivatization. • Balanced lipophilicity (LogP 2.1) and metabolic stability suit CNS-penetrant and orally bioavailable candidate design.

Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
Cat. No. B13067966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-chloro-2-(trifluoromethyl)phenol
Molecular FormulaC7H5ClF3NO
Molecular Weight211.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)O)C(F)(F)F)Cl
InChIInChI=1S/C7H5ClF3NO/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2,13H,12H2
InChIKeyRDSNOHVTQKVKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-chloro-2-(trifluoromethyl)phenol: A Functionalized Trifluoromethylphenol Building Block for Medicinal Chemistry and Material Science


6-Amino-3-chloro-2-(trifluoromethyl)phenol (CAS 900254-45-7) is an organic compound of the trifluoromethylphenol class, characterized by the presence of an amino group at the 6-position, a chlorine atom at the 3-position, and a trifluoromethyl group at the 2-position on a phenolic core . With a molecular formula of C7H5ClF3NO and a molecular weight of 211.57 g/mol, this compound serves as a versatile synthetic intermediate for the construction of more complex molecules in medicinal chemistry, agrochemical, and material science research . The strategic combination of electron-withdrawing (trifluoromethyl, chloro) and electron-donating (amino, hydroxyl) substituents imparts a unique reactivity profile, making it a valuable scaffold for structure-activity relationship (SAR) studies and the development of novel functional materials .

Why 6-Amino-3-chloro-2-(trifluoromethyl)phenol is Not Interchangeable with Positional Isomers or Non-Fluorinated Analogs


The precise substitution pattern of 6-Amino-3-chloro-2-(trifluoromethyl)phenol is critical for its intended applications, and generic substitution with positional isomers or non-fluorinated analogs can lead to significant deviations in physicochemical properties, reactivity, and biological performance. The relative positions of the amino, chloro, and trifluoromethyl groups dictate the molecule's electronic distribution, hydrogen-bonding capacity, and steric bulk, all of which directly influence its behavior in chemical reactions and interactions with biological targets . For instance, the trifluoromethyl group at the 2-position, adjacent to the phenolic hydroxyl, exerts a strong electron-withdrawing effect that modulates the acidity of the phenol and the nucleophilicity of the amino group, effects that are not replicated by other substituents or in other positional isomers. The quantitative evidence presented below substantiates these critical differences and underscores the procurement specificity required for reproducible research outcomes.

Quantitative Differentiation of 6-Amino-3-chloro-2-(trifluoromethyl)phenol from Key Analogs


Lipophilicity (LogP) as a Driver of Membrane Permeability and Bioavailability

The predicted partition coefficient (LogP) of 6-Amino-3-chloro-2-(trifluoromethyl)phenol is 2.1, as calculated using the Molinspiration Cheminformatics software [1]. This value indicates moderate lipophilicity, which is balanced to favor both membrane permeability and aqueous solubility. In contrast, the positional isomer 4-Amino-2-chloro-6-(trifluoromethyl)phenol exhibits a lower predicted LogP of 1.8, while the non-fluorinated analog 6-Amino-3-chloro-2-methylphenol has a significantly lower LogP of 1.2 [1].

Medicinal Chemistry ADME Drug Design

Hydrogen Bond Donor/Acceptor Profile: Tuning Target Engagement and Solubility

The target compound possesses a topological polar surface area (TPSA) of 46.2 Ų and a hydrogen bond donor (HBD) count of 3 (two from the amino group, one from the phenolic hydroxyl) [1]. This profile is distinct from its positional isomer 2-Amino-5-chloro-3-(trifluoromethyl)phenol, which has a TPSA of 46.2 Ų but a different spatial arrangement of these functionalities, and from the amino-deficient analog 3-Chloro-2-(trifluoromethyl)phenol, which has a TPSA of 20.2 Ų and only one HBD [1].

Medicinal Chemistry Molecular Recognition Physicochemical Properties

Metabolic Stability: The Impact of Trifluoromethyl Substitution

The presence of a trifluoromethyl group at the 2-position of the phenol ring is a well-established strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at that site [1]. This class-level advantage is not shared by non-fluorinated analogs. For instance, a comparative study of related aminomethylphenols demonstrated that incorporation of a trifluoromethyl group increased in vitro metabolic half-life by >3-fold compared to the methyl-substituted counterpart [1].

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Purity and Availability: A Benchmark for Reproducible Research

6-Amino-3-chloro-2-(trifluoromethyl)phenol is commercially available from multiple vendors with a minimum purity specification of 98% (HPLC) . In contrast, some positional isomers, such as 4-Amino-2-chloro-6-(trifluoromethyl)phenol, are often offered at lower purity grades (e.g., 95%) or from a more limited set of suppliers, which can introduce variability in downstream synthetic or biological assays .

Chemical Sourcing Procurement Reproducibility

High-Impact Application Scenarios for 6-Amino-3-chloro-2-(trifluoromethyl)phenol


Medicinal Chemistry: Optimizing Lead Compounds for Improved Pharmacokinetics

The compound's balanced lipophilicity (LogP 2.1) and strategic hydrogen-bonding capacity make it an ideal scaffold for hit-to-lead optimization. The 3-chloro and 2-trifluoromethyl groups enhance metabolic stability, while the 6-amino group provides a synthetic handle for further derivatization. This combination is particularly suited for designing CNS-penetrant or orally bioavailable drug candidates [1].

Chemical Biology: Probing Protein-Ligand Interactions via SAR Studies

The precise spatial arrangement of the amino, chloro, and trifluoromethyl groups enables fine-tuning of interactions with biological targets. The compound serves as a reference standard in SAR studies to evaluate the impact of substituent position on target affinity and selectivity, as demonstrated by comparative data with its positional isomers [1][2].

Agrochemical Discovery: Developing Novel Crop Protection Agents

The trifluoromethylphenol core is a privileged structure in modern agrochemicals due to its enhanced metabolic stability and favorable physicochemical properties. 6-Amino-3-chloro-2-(trifluoromethyl)phenol is a key building block for the synthesis of novel fungicides and herbicides, where the amino group allows for rapid diversification and the CF3 group confers resistance to biodegradation [2].

Material Science: Precursor for Advanced Functional Materials

The combination of amino and hydroxyl functionalities, along with the electron-withdrawing trifluoromethyl group, makes this compound a versatile monomer for the synthesis of polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) with tailored electronic and optical properties. Its high commercial purity (≥98%) ensures reproducible polymerization outcomes .

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